molecular formula C17H14BrNO3S B2514145 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034484-49-4

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2514145
CAS No.: 2034484-49-4
M. Wt: 392.27
InChI Key: TZRMAKPWFHMDDA-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group and a hydroxyethyl chain bearing furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the bromination of benzamide to introduce the bromo substituent. This is followed by the formation of the hydroxyethyl chain through a reaction with furan and thiophene derivatives under controlled conditions. The final step involves the coupling of the hydroxyethyl chain to the brominated benzamide using a suitable coupling agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromo group could introduce various functional groups depending on the nucleophile .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide
  • 2-bromo-N-(2-(thiophen-2-yl)-2-hydroxyethyl)benzamide
  • 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Uniqueness

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of both furan and thiophene rings in its structure, which can impart distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions or material properties .

Properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c18-13-6-2-1-5-12(13)16(20)19-11-17(21,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,21H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRMAKPWFHMDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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